Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt
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Overview
Description
Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of multiple chlorine atoms, a nonafluorobutyl group, and a sulfonyl group, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt typically involves multiple steps. The process begins with the chlorination of benzoic acid to introduce chlorine atoms at the 2, 3, 4, and 5 positions. This is followed by the introduction of the nonafluorobutyl group through a sulfonylation reaction. The final step involves the coupling of the sulfonylated intermediate with a phenylamine derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to remove chlorine atoms or reduce the sulfonyl group.
Substitution: The chlorine atoms and sulfonyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The nonafluorobutyl group and sulfonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((tridecafluorohexyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt
- Benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((heptadecafluorooctyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt
Uniqueness
The uniqueness of benzoic acid, 2,3,4,5-tetrachloro-6-(((3-(((nonafluorobutyl)sulfonyl)oxy)phenyl)amino)carbonyl)-, monopotassium salt lies in its specific combination of functional groups and the presence of the nonafluorobutyl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
68568-54-7 |
---|---|
Molecular Formula |
C18H5Cl4F9KNO6S |
Molecular Weight |
715.2 g/mol |
IUPAC Name |
potassium;2,3,4,5-tetrachloro-6-[[3-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)phenyl]carbamoyl]benzoate |
InChI |
InChI=1S/C18H6Cl4F9NO6S.K/c19-9-7(8(14(34)35)10(20)12(22)11(9)21)13(33)32-5-2-1-3-6(4-5)38-39(36,37)18(30,31)16(25,26)15(23,24)17(27,28)29;/h1-4H,(H,32,33)(H,34,35);/q;+1/p-1 |
InChI Key |
INYHBIMVXRCGAW-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC(=C1)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)NC(=O)C2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
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